Product packaging for 3,9-Dioxoundecanedioic acid(Cat. No.:CAS No. 91743-82-7)

3,9-Dioxoundecanedioic acid

Cat. No.: B14365396
CAS No.: 91743-82-7
M. Wt: 244.24 g/mol
InChI Key: KCPVALGTOLKDTE-UHFFFAOYSA-N
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Description

Contextualization of Dioxo-Dicarboxylic Acids within Organic Chemistry

Dicarboxylic acids are a fundamental class of organic compounds characterized by the presence of two carboxylic acid functional groups (-COOH). wikipedia.org Their general formula can be represented as HOOC-R-COOH, where 'R' is an aliphatic or aromatic backbone. wikipedia.org These compounds are typically colorless solids and exhibit chemical reactivity similar to their monofunctional counterparts, monocarboxylic acids. wikipedia.org

The industrial and biological significance of dicarboxylic acids is vast. For instance, adipic acid is a critical precursor in the production of nylon, with billions of kilograms produced annually. wikipedia.org In nature, acids like succinic acid and fumaric acid are essential intermediates in the central metabolic pathway known as the citric acid cycle. wikipedia.org

The introduction of two oxo (ketone) groups into the carbon backbone of a dicarboxylic acid creates a "dioxo-dicarboxylic acid." This combination of four oxygen-containing functional groups on a single molecule provides multiple sites for chemical reactions, making them versatile building blocks in organic synthesis. The ketone groups can undergo nucleophilic addition and condensation reactions, while the carboxylic acid groups can participate in esterification, amidation, and reduction, allowing for the construction of complex molecular architectures.

Structural Features and Isomeric Considerations of Undecanedioic Acid Derivatives

The parent structure, undecanedioic acid, is an α,ω-dicarboxylic acid with an eleven-carbon chain. chemicalbook.comnih.gov It is a white, crystalline solid with a melting point of 108-110 °C. chemsrc.com This long-chain dicarboxylic acid has applications in the synthesis of high-performance polyamides (nylons), polyesters, adhesives, and lubricants. gerli.com

Table 2: Physicochemical Properties of Undecanedioic Acid

Property Value Source(s)
Molecular Formula C₁₁H₂₀O₄ nih.govchemsrc.com
Molecular Weight 216.27 g/mol nih.govchemsrc.com
IUPAC Name Undecanedioic acid nih.gov
Melting Point 108-110 °C chemsrc.com
Appearance White powder or flake chemicalbook.com

| Solubility in Water | Moderately soluble | solubilityofthings.com |

In 3,9-dioxoundecanedioic acid , the undecanedioic acid structure is modified by the replacement of four hydrogen atoms with two oxygen atoms to form ketone groups at specific locations. The structural features of this molecule give rise to several isomeric possibilities:

Positional Isomerism : This is the most significant type of isomerism for this compound. While the subject molecule has oxo groups at carbons 3 and 9, numerous other positional isomers could exist by placing the ketone groups at different locations along the eleven-carbon chain. For example, 2,10-dioxoundecanedioic acid or 5,7-dioxoundecanedioic acid would be positional isomers with distinct chemical and physical properties. The study of positional isomers is crucial as the location of functional groups can dramatically alter a molecule's reactivity and steric profile. embibe.comrsc.org

Functional Group Isomerism : Molecules with the same molecular formula (C₁₁H₁₆O₆) could exist with different functional groups. For instance, an isomer could contain enol (-C(OH)=CH-) or cyclic ether functionalities instead of the ketone groups.

Stereoisomerism : The specific structure of this compound is achiral as there are no stereocenters. However, other positional isomers could be chiral. For example, 2,4-dioxoundecanedioic acid would have a chiral center at the C4 position, leading to the existence of enantiomers.

Historical Perspectives on the Study of Related Dioxo and Dicarboxylic Systems

The study of dicarboxylic acids has a rich history dating back to the 19th and early 20th centuries. Many were first identified as products of the oxidation of natural fats and oils. atamankimya.com For example, adipic acid was discovered in 1837 by Auguste Laurent through the oxidation of fats with nitric acid. wikipedia.org Similarly, azelaic acid was identified as a product of the oxidation of oleic acid and was even found in poorly preserved ointments from ancient Egyptian tombs, a testament to the long-term stability of some of these molecules. gerli.com

A pivotal moment in understanding the biological relevance of these compounds came in the 1930s. The work of P.E. Verkade and his colleagues demonstrated that the body could produce dicarboxylic acids through a process known as ω-oxidation. gerli.comegyankosh.ac.in They reported that after administering triglycerides of undecanoic acid (an 11-carbon fatty acid), the corresponding C11 dicarboxylic acid, undecanedioic acid, was excreted in the urine. nih.gov This discovery established a new metabolic pathway for fatty acids, distinct from the well-known β-oxidation. nih.govnih.gov

The investigation of molecules containing oxo groups also has a long history. The reactivity of the carbonyl group has been a central theme in organic chemistry for over a century, forming the basis for countless named reactions. The study of more complex dioxo systems, including dioxo-dicarboxylic acids and their derivatives, represents a natural progression of this field, enabling the synthesis of specialized polymers, chelating agents, and pharmaceutical precursors. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O6 B14365396 3,9-Dioxoundecanedioic acid CAS No. 91743-82-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91743-82-7

Molecular Formula

C11H16O6

Molecular Weight

244.24 g/mol

IUPAC Name

3,9-dioxoundecanedioic acid

InChI

InChI=1S/C11H16O6/c12-8(6-10(14)15)4-2-1-3-5-9(13)7-11(16)17/h1-7H2,(H,14,15)(H,16,17)

InChI Key

KCPVALGTOLKDTE-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)CC(=O)O)CCC(=O)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 3,9 Dioxoundecanedioic Acid

Retrosynthetic Analysis and Strategic Disconnections for 3,9-Dioxoundecanedioic Acid

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.orgicj-e.org For this compound, its symmetry is a key feature that informs the most logical synthetic design.

This disconnection strategy leads to two fundamental building blocks:

A central seven-carbon dicarboxylic acid derivative (a C7 dielectrophile).

Two equivalents of a two-carbon acetyl synthon (a C2 nucleophile).

In the forward synthesis, these synthons correspond to readily available chemical reagents. The C7 dielectrophile can be a pimelic acid derivative, such as pimeloyl chloride or diethyl pimelate. The C2 nucleophile can be generated from an acetic acid derivative, such as the enolate of ethyl acetate (B1210297) or, more commonly, from diethyl malonate to facilitate the reaction.

Figure 1: Retrosynthetic Analysis of this compound

Generated mermaid

Classical Organic Synthesis Approaches to Dioxo-Dicarboxylic Frameworks

Classical synthesis provides a foundational toolbox for constructing molecules like this compound. Both linear and convergent strategies can be devised, though their efficiencies differ significantly for this particular target.

A linear synthesis involves the sequential modification of a single starting material, extending the carbon chain step-by-step. libretexts.org While less efficient for a symmetric molecule like this compound, this approach is relevant for creating unsymmetrical analogues. A hypothetical linear route would involve building the C11 carbon backbone first, followed by the challenging installation of the ketone functionalities at specific positions.

Such a synthesis could begin with a shorter ω-functionalized ester and extend the chain through iterative processes like the malonic ester synthesis. However, the primary drawback would be the lack of regioselectivity in the subsequent oxidation steps to introduce the keto groups at the C3 and C9 positions on a flexible aliphatic chain. This would likely result in a mixture of products and require extensive use of protecting groups, leading to a long, low-yielding sequence.

Convergent synthesis, which involves the independent synthesis of fragments that are later joined, is a more efficient and logical approach for symmetric molecules. nih.gov The strategy outlined in the retrosynthetic analysis (Section 2.1) is a prime example of a convergent route.

A practical implementation of this strategy is the double Claisen-type condensation. The synthesis would proceed as follows:

Preparation of the C7 Dielectrophile : Pimelic acid is converted into a more reactive form, typically pimeloyl chloride (by reacting with thionyl chloride or oxalyl chloride) or its corresponding diester, diethyl pimelate.

Generation of the C2 Nucleophile : A suitable C2 nucleophile is prepared. A common choice is the magnesium salt of ethyl malonate, which provides a stabilized enolate that adds efficiently to acyl chlorides.

Condensation Reaction : The C7 dielectrophile is reacted with two equivalents of the C2 nucleophile. This forms the carbon skeleton of the target molecule as a tetraester intermediate.

Hydrolysis and Decarboxylation : The resulting intermediate is subjected to acidic hydrolysis. This process cleaves the ester groups to form carboxylic acids and induces decarboxylation of the malonic acid moieties, yielding the final this compound.

FeatureLinear SynthesisConvergent Synthesis (Double Claisen)
Strategy Step-by-step elongation from one starting materialIndependent synthesis of fragments followed by coupling
Efficiency Generally lower overall yield due to more steps in sequenceGenerally higher overall yield
Key Challenge Regioselective oxidation of the C11 backboneControl of the double addition reaction
Suitability for Target Poor, due to symmetry and difficulty of oxidationExcellent, exploits molecular symmetry

Chemoenzymatic and Biocatalytic Routes for this compound Precursors

Chemoenzymatic and biocatalytic methods offer green and highly selective alternatives to traditional chemical synthesis, particularly for producing key precursors. acs.org While a direct enzymatic synthesis of this compound is not established, these methods are highly relevant for producing its building blocks.

The C7 precursor, pimelic acid, is a target for bio-based production. Dicarboxylic acids (DCAs) can be synthesized from renewable feedstocks like fatty acids or alkanes using engineered microorganisms. nih.govnih.gov The ω-oxidation pathway in yeasts such as Candida tropicalis is a well-studied route for converting fatty acids into their corresponding α,ω-dicarboxylic acids. nih.gov Metabolic engineering efforts focus on optimizing these pathways to achieve industrially relevant titers and yields of specific DCAs. nih.gov

Enzymes can also be employed for specific chemical transformations. For instance, carboxylic acid reductases (CARs) are capable of reducing carboxylic acids to aldehydes under mild conditions. researchgate.net This opens up chemoenzymatic cascades where a bio-produced DCA could be selectively reduced and then used in subsequent chemical C-C bond-forming reactions. Furthermore, lipases and esterases are widely used for the regioselective and enantioselective hydrolysis of ester functionalities, which could be applied in the final step of a synthesis that produces an esterified version of the target molecule. researchgate.net

Modern Innovations in Dicarboxylic Acid and Diketone Synthesis Relevant to this compound

Recent advances in synthetic methodology offer powerful new tools for constructing dicarboxylic acids and diketones.

Innovations in Dicarboxylic Acid Synthesis:

Catalytic Carbonylation : Modern palladium catalysis allows for the direct synthesis of dicarboxylic acids from simple starting materials. For example, the dicarbonylation of allylic alcohols provides a direct route to DCAs like adipic acid, and extensions of this methodology could be relevant for longer-chain acids. researchgate.net

C-H Activation : The selective functionalization of C-H bonds, once considered a major challenge, is now possible using advanced catalytic systems. These methods allow for the conversion of cheap, abundant hydrocarbons into valuable functionalized molecules, including the transformation of DCAs into lactones, demonstrating the potential for precise modification of aliphatic chains. scripps.edu

Innovations in Diketone Synthesis:

Electrochemical Synthesis : Anodic oxidation provides a green and efficient method for C-C bond formation. The electrochemical oxidative decarboxylation of malonic acid derivatives, for instance, has been shown to be an effective way to synthesize 1,4-diketones and related structures. ulb.ac.be

Photoredox Catalysis : Visible-light-mediated photoredox catalysis has emerged as a mild and powerful strategy for a wide range of transformations. It can be combined with metal catalysis (e.g., nickel) to achieve novel cyclization and C-H functionalization reactions for the synthesis of complex diketones. acs.org

Synthetic MethodDescriptionRelevance to Target Compound
Palladium-Catalyzed Carbonylation Inserts carbon monoxide into organic molecules to form carbonyl groups, including carboxylic acids. researchgate.netPotential for synthesizing the dicarboxylic acid backbone from diene or diol precursors.
C-H Activation/Lactonization Selectively functionalizes inert C-H bonds using a directing group and metal catalyst. scripps.eduDemonstrates the feasibility of selective functionalization on a long aliphatic chain.
Electrochemical Decarboxylation Uses electric current to promote oxidative coupling of carboxylate derivatives. ulb.ac.beA potential convergent route to couple precursors into the diketone framework.
Visible-Light Photoredox Catalysis Uses light to generate radical intermediates for bond formation under mild conditions. acs.orgOffers novel and sustainable pathways for constructing the C-C bonds of the diketone scaffold.

Stereoselective Synthesis Considerations for Chiral Dioxo-Undecanedioic Acid Derivatives

While this compound itself is achiral, the synthesis of chiral derivatives—for instance, those bearing substituents on the aliphatic backbone—requires precise control of stereochemistry.

Chirality can be introduced into the molecular framework through several advanced strategies:

Catalytic Asymmetric Synthesis : This approach uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For diketone synthesis, methods like the catalytic asymmetric intramolecular vinylogous aldol (B89426) condensation can forge multiple stereocenters, including quaternary ones, with high selectivity. researchgate.netacs.org

Biocatalysis : Enzymes are inherently chiral catalysts that operate with exceptional selectivity. For example, P450 monooxygenases can perform regio- and enantioselective hydroxylation of ketones, while reductases can asymmetrically reduce a ketone to a chiral alcohol. acs.org Transaminases can be used to install chiral amino groups, which is a powerful strategy in pharmaceutical synthesis. researchgate.net

Chirality Transfer : Advanced strategies can transfer existing chirality from one part of a molecule to another. For example, point-to-axial chirality transfer has been used in the synthesis of axially chiral biaryl diketones, showcasing a high level of stereochemical control. mdpi.comnih.gov Although applied to aromatic systems, the principles of using a stereogenic center to direct the formation of a new chiral element are broadly applicable.

The synthesis of a chiral derivative of this compound would likely leverage one of these modern approaches, either by building the backbone using an asymmetric C-C bond-forming reaction or by selectively modifying an achiral precursor with a chiral catalyst or enzyme.

Biochemical and Metabolic Investigations of 3,9 Dioxoundecanedioic Acid

Proposed Biochemical Pathways Involving 3,9-Dioxoundecanedioic Acid

While specific pathways detailing the biosynthesis and catabolism of this compound are not extensively documented, its structure as a dioxo-dicarboxylic acid suggests its involvement in lipid metabolism, particularly through pathways related to fatty acid oxidation.

Biosynthetic Pathways of Dioxo-Dicarboxylic Acids

The formation of dicarboxylic acids (DCAs) is primarily a result of the ω-oxidation of fatty acids. nih.gov This process serves as an alternative to the primary β-oxidation pathway, especially when mitochondrial fatty acid oxidation is impaired or overloaded. nih.gov The initial step in ω-oxidation occurs in the microsomes and involves the conversion of a monocarboxylic acid to an ω-hydroxy acid, a reaction requiring NADPH and oxygen. nih.gov This is followed by the conversion of the ω-hydroxy acid to an ω-oxo acid by an NAD+-dependent alcohol dehydrogenase. nih.gov Finally, an aldehyde dehydrogenase oxidizes the ω-oxo acid to the corresponding dicarboxylic acid. nih.gov

The enzymes responsible for the ω-oxidation of fatty acids to DCAs mainly belong to the CYP4A and CYP4F subfamilies of cytochrome P450 enzymes. nih.gov For instance, in humans, CYP4A11 and CYP4A22, and in mice, Cyp4a10, Cyp4a12a, Cyp4a12b, and Cyp4a14, catalyze the initial hydroxylation step. nih.gov The presence of two ketone groups in this compound suggests further oxidation or modification of an initial undecanedioic acid precursor.

Dicarboxylic acids can also be generated from the oxidative cleavage of unsaturated fatty acids. gerli.comtandfonline.com For example, linoleic acid can produce C9 and C7 dicarboxylic acids. gerli.com It is plausible that a similar oxidative cleavage of a specific unsaturated fatty acid could lead to the formation of an undecanedioic acid derivative, which is then further oxidized to yield this compound.

Catabolic and Biodegradation Routes for Similar Aliphatic Keto-Acids

Once formed, dicarboxylic acids are typically metabolized through peroxisomal β-oxidation. nih.gov This process shortens the carbon chain of the dicarboxylic acids, producing chain-shortened DCAs and acetyl-CoA. nih.gov This catabolic route is particularly active under conditions of high lipid flux or when mitochondrial fatty acid oxidation is compromised. nih.gov

For aliphatic ketones, a primary metabolic pathway involves reduction of the ketone to a secondary alcohol, which is then conjugated with glucuronic acid and excreted. inchem.org Alternatively, methyl ketones can undergo hydroxylation and subsequent oxidation to form a ketocarboxylic acid. inchem.org These ketoacids are considered intermediary metabolites that can be further broken down through oxidative decarboxylation into carbon dioxide and simpler carboxylic acids, which can then enter the fatty acid pathway and the citric acid cycle. inchem.org

Biodegradation of dicarboxylic acids is an important environmental process. mdpi.comresearchgate.net The rate of biodegradation can be influenced by factors such as the crystallinity of the compound. mdpi.com Studies on the biodegradation of pyrene (B120774) have shown that the presence of dicarboxylic acids like malonic acid and succinic acid can enhance the degradation process by stimulating the activity of degrading enzymes. nih.gov

Theoretical and Experimental Evidence of Biological Roles for Related Dicarboxylic Compounds

Dicarboxylic acids are important metabolites with diverse biological roles. gerli.com Short-chain dicarboxylic acids such as succinic acid and fumaric acid are key intermediates in the citric acid cycle, a central metabolic pathway for energy production. biologyinsights.comwikipedia.orgwikipedia.org Longer-chain dicarboxylic acids, while not typically found in large amounts in lipids, are significant products of fatty acid oxidation. gerli.com

Some dicarboxylic acids have been shown to play a role in modulating cellular processes. For example, in soybean plants, the application of dicarboxylic acids as a stress priming agent led to the accumulation of several metabolites, including fumarate, citrate, and malate (B86768), suggesting an impact on energy metabolism. nih.gov In another study, certain dicarboxylic acids were found to enhance the biodegradation of polycyclic aromatic hydrocarbons by endophytic bacteria. nih.gov

The presence of dicarboxylic acids in biological fluids can also be indicative of certain physiological or pathological states. longdom.org For instance, changes in the levels of urine dicarboxylic acids have been observed in pre-symptomatic Alzheimer's disease, potentially reflecting altered energy capacity. longdom.org

Metabolomic Profiling Studies Incorporating Dioxo-Dicarboxylic Acid Structures

Metabolomic profiling is a powerful tool for identifying and quantifying small-molecule metabolites in biological samples, providing insights into physiological and pathological states. mdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common analytical technique used for this purpose. longdom.org Due to their low abundance and poor ionization, the detection of dicarboxylic acids often requires derivatization to enhance sensitivity. longdom.org

Several metabolomics studies have identified various dicarboxylic acids in different biological matrices. For example, an untargeted metabolomic analysis of Ephedra foeminea extracts identified a range of compounds, including dicarboxylic acids. mdpi.com In another study on soybean plants treated with dicarboxylic acids, 1H-NMR-based metabolomics revealed significant changes in the levels of organic acids like fumarate, citrate, and malate. nih.gov These studies highlight the potential of metabolomics to uncover the roles of dicarboxylic acids in biological systems.

Metabolic Engineering and Synthetic Biology Approaches for Analogous Compounds

Metabolic engineering and synthetic biology offer promising approaches for the sustainable production of dicarboxylic acids and other valuable chemicals from renewable resources. nih.govnih.gov These strategies involve the design and construction of novel metabolic pathways in microorganisms. acs.orgpnas.org

For the production of dicarboxylic acids, researchers have engineered various microorganisms, including Escherichia coli and Corynebacterium glutamicum. pnas.orgacs.org These efforts often involve the overexpression of key enzymes, the removal of competing pathways, and the optimization of fermentation conditions to enhance product yield and titer. nih.govacs.org For instance, systems metabolic engineering has been applied to produce mid-to-long-chain dicarboxylic acids by utilizing natural or artificial synthetic pathways in different microbial chassis. nih.govacs.org

Similarly, synthetic biology has been used to create pathways for the production of 2-keto acids, which are important precursors for a variety of chemicals. nih.govoup.comoup.com By engineering enzymes and pathways, scientists have been able to produce a diverse range of 2-ketoacids and their derivatives. nih.govfrontiersin.org These approaches demonstrate the potential for developing microbial cell factories for the efficient production of specific dicarboxylic acids and related compounds. pnas.orgnih.gov

Enzymatic Biotransformations Involving 3,9 Dioxoundecanedioic Acid

Enzyme Kinetics and Mechanistic Elucidation of Relevant Biocatalytic Reactions

Understanding the kinetics and mechanisms of these enzymes is crucial for developing efficient biocatalytic processes. Kinetic parameters like the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) define the enzyme's affinity for its substrate and its catalytic efficiency.

For example, the PDC hydrolase (LigI) from S. paucimobilis exhibits Kₘ values of 74 µM for its substrate PDC and 49 µM for the product, 4-carboxy-2-hydroxymuconic acid (CHM). asm.orgnih.gov The enzyme shows optimal activity for the hydrolysis reaction at pH 8.5. asm.orgnih.gov

The mechanism for CARs involves a two-step process: an initial ATP-dependent activation of the carboxylic acid to form an acyl-adenylate intermediate, followed by the NADPH-dependent reduction of this intermediate to an aldehyde. nsf.govasm.org Kinetic studies of hybrid CARs have suggested that the reduction step is often rate-determining. nsf.gov

The kinetics of P450-catalyzed oxidations can be complex, sometimes exhibiting processive behavior where the enzyme performs multiple oxidations before releasing the substrate. nih.gov For instance, P450 2E1 can oxidize ethanol (B145695) to acetaldehyde (B116499) and then further to acetic acid, with much of the acetic acid formed without the acetaldehyde intermediate being released from the enzyme. nih.gov Such a mechanism could be relevant for the sequential modification of both ketone groups in 3,9-dioxoundecanedioic acid.

Table 2: Kinetic Parameters of Enzymes Acting on Dicarboxylic Acids or Analogues
EnzymeSourceSubstrateKₘ (µM)Optimal pHReference
PDC Hydrolase (LigI)Sphingomonas paucimobilis2-Pyrone-4,6-dicarboxylic acid (PDC)748.5 (hydrolysis) asm.orgnih.gov
PDC Hydrolase (LigI)Sphingomonas paucimobilis4-Carboxy-2-hydroxymuconic acid (CHM)496.0-7.5 (synthesis) asm.orgnih.gov
Crotonyl-CoA Carboxylase/ReductaseRhodobacter sphaeroidesCrotonyl-CoA4007.9 pnas.org
Crotonyl-CoA Carboxylase/ReductaseRhodobacter sphaeroidesNADPH7007.9 pnas.org

Recombinant Expression and Purification Strategies for Dioxo-Acid Modifying Enzymes

To utilize these enzymes for industrial biocatalysis, they must be produced in large quantities, typically through recombinant expression in microbial hosts. Escherichia coli is the most common host due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors. frontiersin.orgnih.gov

Expression Systems: Enzymes like PDC hydrolase from S. paucimobilis and CARs from various bacteria have been successfully expressed in E. coli. researchhub.comasm.org Often, genes are cloned into expression vectors such as pT7 or pET series plasmids, which allow for high-level protein production upon induction with isopropyl β-D-1-thiogalactopyranoside (IPTG). d-nb.infonih.gov Sometimes, co-expression of a partner protein is necessary for activity, such as with cytochrome P450s, which require a companion CPR (cytochrome P450 reductase). nih.gov

Purification Strategies: Purification is essential for enzyme characterization and for applications requiring high-purity biocatalysts. A common strategy is to express the enzyme as a fusion protein with an affinity tag, such as a polyhistidine (His-tag). nih.govnih.gov This allows for a straightforward, one-step purification using immobilized metal affinity chromatography (IMAC). asm.orgnih.gov Subsequent purification steps, like gel filtration chromatography, can be used to achieve higher purity and to determine the native molecular weight of the enzyme. asm.orgpnas.org

Table 3: Recombinant Expression and Purification of Dioxo-Acid Modifying Enzymes
EnzymeExpression HostPurification MethodReference
PDC Hydrolase (LigI)Escherichia coliDEAE-Sepharose, Phenyl-Sepharose, Gel Filtration asm.org
Ketol-Acid ReductoisomeraseEscherichia coliMetal-ligand affinity chromatography (His-tag) nih.gov
Carboxylic Acid Reductase (CAR)Escherichia coliImmobilized Metal Affinity Chromatography (IMAC) asm.org
Aldehyde Dehydrogenase (ALDH)Escherichia coliHeat treatment, IMAC, Gel Filtration nih.gov

Enzyme Immobilization Techniques and Bioreactor Applications for Production or Transformation

For practical and economic viability, enzymes are often immobilized onto solid supports. Immobilization enhances enzyme stability, facilitates separation from the reaction mixture, and allows for continuous operation and catalyst reuse. researchgate.netgoogle.comnih.gov

Immobilization Techniques: A variety of methods exist for enzyme immobilization.

Adsorption: Lipases have been immobilized by simple adsorption onto supports like celite. nih.gov

Covalent Attachment: This method forms a stable bond between the enzyme and the support. A novel strategy uses dicarboxylic acid halides as linkers to covalently attach enzymes to microporous membranes. researchgate.net This approach has been successfully demonstrated for trypsin and lipase. Other methods include using glutaraldehyde (B144438) to cross-link enzymes or attach them to supports. univr.it

Entrapment: Enzymes can be entrapped within matrices like metal-organic frameworks (MOFs), which can protect the enzyme from harsh conditions. acs.org

Bioreactor Applications: Immobilized enzymes are used in various bioreactor configurations for the production of chemicals.

Batch and Continuous Reactors: The production of dicarboxylic acids has been demonstrated in batch bioreactors using engineered microorganisms. nih.govresearchgate.net Continuous flow reactors, often used with immobilized enzymes, can offer higher productivity and faster reaction times compared to batch systems. nih.govmdpi.com

Enzymatic Membrane Bioreactors (EMBRs): In EMBRs, enzymes are immobilized onto a membrane which also serves as a separation barrier, allowing for simultaneous reaction and product separation. researchgate.net This setup can enhance diffusion and lead to higher apparent enzyme activity compared to free enzymes. researchgate.net The production of C4 dicarboxylic acids like malate (B86768) and succinate (B1194679) has been optimized in bioreactors by controlling parameters such as pH, and CO₂ and O₂ levels. nih.gov

Computational and Theoretical Studies of 3,9 Dioxoundecanedioic Acid

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3,9-dioxoundecanedioic acid. researchgate.netresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived. For a molecule like this compound, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)) are commonly employed to optimize the molecular geometry and calculate electronic properties. researchgate.net

The flexible aliphatic chain of this compound allows it to adopt numerous spatial arrangements or conformations. Quantum chemical calculations can be used to explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. By systematically rotating the single bonds within the molecule, researchers can locate various local energy minima, which correspond to different conformers (e.g., linear, folded).

The presence of two ketone and two carboxylic acid groups introduces the possibility of various isomeric forms, including tautomers (keto-enol tautomerism). Computational analysis can predict the relative stability of these isomers by calculating their ground-state energies. The results of such an analysis are crucial for understanding which forms are likely to predominate under different conditions.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on typical findings for similar long-chain dicarboxylic acids.

ConformerMethod/Basis SetRelative Energy (kJ/mol)Key Dihedral Angles (degrees)
Linear (Anti)DFT/B3LYP/6-31G0.00C3-C4-C5-C6: ~180
Bent (Gauche)DFT/B3LYP/6-31G5.8C3-C4-C5-C6: ~60
FoldedDFT/B3LYP/6-31G*12.3Multiple Gauche Interactions

Prediction of Spectroscopic Signatures for Advanced Characterization

Quantum chemical calculations are instrumental in predicting spectroscopic data, which aids in the interpretation of experimental results. By calculating vibrational frequencies, it is possible to generate a theoretical Infrared (IR) and Raman spectrum. These predicted spectra help in assigning the vibrational modes observed experimentally to specific molecular motions, such as the C=O stretches of the ketone and carboxylic acid groups, and the O-H stretches.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental data to confirm the molecular structure. Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be computed. researchgate.net The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and is used to predict UV-Visible absorption spectra.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

MD is particularly useful for mapping the conformational landscape in different solvents. researchgate.net By simulating the molecule in an explicit solvent box (e.g., water, ethanol), one can observe how solvent molecules interact with the functional groups of this compound. acs.orgmdpi.com These simulations can reveal the formation of hydrogen bonds between the carboxylic acid groups and water, and how solvation influences the preference for certain conformations. acs.org The analysis of radial distribution functions (RDFs) from these simulations can quantify the structuring of solvent molecules around the solute. osti.gov

Computational Modeling of Reaction Mechanisms in Synthesis and Biotransformation

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions. researchgate.net For the synthesis of this compound or its derivatives, quantum chemical methods can be used to map the entire reaction pathway. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. This information is vital for understanding reaction kinetics and optimizing reaction conditions. For instance, in a catalyzed reaction, modeling can show how the catalyst interacts with the reactants to lower the activation energy. nih.gov

In the context of biotransformation, these models can be applied to understand how an enzyme might metabolize this compound. By modeling the reaction within the enzyme's active site, researchers can gain insights into the specific interactions that facilitate the chemical conversion.

Ligand-Protein Docking Studies for Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). imrpress.commdpi.com If this compound is being investigated as a potential substrate or inhibitor for an enzyme, docking studies can provide a preliminary assessment of its binding affinity and mode. researchgate.net

The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the strength of the interaction, providing a rank for different binding poses. nih.govnih.gov These studies can identify key interactions, such as hydrogen bonds or electrostatic interactions, between the ligand's ketone or carboxyl groups and the amino acid residues in the enzyme's active site. The results can guide further experimental studies, such as enzyme kinetics assays. youtube.com

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme This table presents a hypothetical scenario to demonstrate the typical output of a docking study.

Target ProteinBinding Site ResiduesPredicted Binding Affinity (kcal/mol)Key Interactions
Hypothetical DehydrogenaseTYR88, SER120, LYS155-7.2H-bond between COOH and SER120; H-bond between C=O and LYS155
Hypothetical Acyl-CoA SynthetaseARG250, HIS310-6.5Salt bridge between COOH and ARG250

Development of Predictive Models for Chemical Reactivity and Selectivity

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) approaches, aims to create mathematical models that correlate a molecule's structure with its activity or properties. researchgate.netwikipedia.org These models are typically built using a dataset of related compounds.

For a series of dicarboxylic acids including this compound, a QSAR model could be developed to predict chemical reactivity or a specific biological activity. aip.orgnih.gov This involves calculating a set of molecular descriptors (e.g., electronic, steric, and topological properties) for each molecule and using statistical methods like multiple linear regression or machine learning algorithms to build a predictive equation. nih.gov Such models are valuable for screening new compounds, predicting properties without the need for synthesis and testing, and understanding which molecular features are most important for a desired outcome. nih.gov

Role of 3,9 Dioxoundecanedioic Acid in Organic Synthesis

Applications as a Versatile Building Block in Complex Molecule Synthesis

In organic chemistry, a "building block" is a molecule that can be readily incorporated into the synthesis of a larger, more complex target molecule. nih.gov 3,9-Dioxoundecanedioic acid is a prime example of such a scaffold due to its multiple reactive sites. The two terminal carboxylic acid groups and the two internal ketone groups provide four distinct handles for chemical modification.

This multifunctionality allows for its use in synthetic strategies where different parts of the molecule can be reacted sequentially or simultaneously. For instance, the carboxylic acids can participate in esterification or amidation reactions, while the ketones can undergo nucleophilic additions, reductions, or condensations. This versatility enables a modular approach to synthesizing complex architectures, potentially including macrocycles, cage compounds, or dendrimers where the core structure originates from the C11 backbone of the dioxo-diacid. While specific, large-scale syntheses of natural products using this exact building block are not widely documented, its structure is emblematic of precursors used in routes toward diketone-containing molecules. mun.ca

Precursor for Polymer Monomers (e.g., Polyesters, Polyamides)

One of the most significant applications of this compound is its role as a monomer in condensation polymerization. lookchem.com In this process, monomers with two or more reactive functional groups join together, eliminating a small molecule like water with each bond formed. savemyexams.com

Polyesters: As a dicarboxylic acid, this compound can react with diols (compounds with two alcohol groups) to form polyesters. The ester linkages are formed between the carboxylic acid groups of the monomer and the hydroxyl groups of the diol. byjus.com

Polyamides: Similarly, reaction with diamines (compounds with two amine groups) yields polyamides, forming robust amide linkages. savemyexams.com

The presence of the two ketone groups along the polymer backbone is a critical feature. Unlike polymers made from simple aliphatic diacids (like adipic acid or sebacic acid), polymers derived from this compound possess enhanced functionality. These ketone groups can:

Increase the polarity of the polymer, affecting its solubility and interactions with other materials. wikipedia.org

Serve as sites for cross-linking, allowing the formation of more rigid thermosetting plastics or hydrogels. byjus.comnih.gov

Act as reactive handles for post-polymerization modification, enabling the attachment of other molecules to tailor the polymer's final properties.

Table 6.1: Polymerization Reactions with this compound

Polymer TypeCo-monomerGeneral ReactionResulting Linkage
Polyester Diol (HO-R-OH)n HOOC-(CH₂)₂-CO-(CH₂)₄-CO-(CH₂)₂-COOH + n HO-R-OH → [-OC-(CH₂)₂-CO-(CH₂)₄-CO-(CH₂)₂-COO-R-O-]n + 2n H₂OEster
Polyamide Diamine (H₂N-R-NH₂)n HOOC-(CH₂)₂-CO-(CH₂)₄-CO-(CH₂)₂-COOH + n H₂N-R-NH₂ → [-OC-(CH₂)₂-CO-(CH₂)₄-CO-(CH₂)₂-CONH-R-NH-]n + 2n H₂OAmide

Exploration in Advanced Chemical Catalysis and Material Science Research

The unique structure of this compound makes it a compelling candidate for research in advanced materials, particularly in the field of metal-organic frameworks (MOFs). lookchem.com MOFs are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. wikipedia.org Dicarboxylic acids are among the most common organic linkers used in MOF synthesis. wikipedia.orgmdpi.com

This compound offers more than just the two carboxylate groups for binding to metal centers. The two ketone oxygens can also act as coordination sites, potentially leading to the formation of MOFs with novel topologies and properties. Furthermore, these ketone groups, if not involved in metal binding, would be positioned within the pores of the MOF. This could be exploited for:

Selective Adsorption: The polar ketone groups could create specific binding sites for capturing targeted molecules from gas or liquid mixtures.

Heterogeneous Catalysis: The ketone functionalities could serve as catalytic sites themselves or be modified to introduce other catalytic groups within the framework. wikipedia.org

While its direct use as a catalyst is less explored, its potential as a specialized ligand or linker in materials designed for catalysis and separation science remains a promising area of research. d-nb.infoekb.eg

Methodologies for Functional Group Interconversions on the Dioxo-Undecanedioic Acid Skeleton

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the transformation of one functional group into another. savemyexams.com The skeleton of this compound provides two primary types of functional groups for such transformations: carboxylic acids and ketones. A variety of established methodologies can be applied to selectively or completely modify these groups.

Reactions of the Carboxylic Acid Groups:

Esterification: The carboxylic acids can be converted to esters by reaction with an alcohol in the presence of an acid catalyst. byjus.commasterorganicchemistry.com The corresponding diethyl ester is a known derivative. lookchem.com

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acids to primary alcohols, yielding a diol. libretexts.orgorganic-chemistry.org

Conversion to Acyl Halides: Reagents such as thionyl chloride (SOCl₂) can convert the carboxylic acids to more reactive acyl chlorides, which are valuable intermediates for forming amides and esters. libretexts.org

Reactions of the Ketone Groups:

Reduction to Alcohols: The ketone groups can be selectively reduced to secondary alcohols using milder reducing agents like sodium borohydride (B1222165) (NaBH₄), which typically does not affect carboxylic acids. savemyexams.com This would produce a dihydroxy-dicarboxylic acid.

Nucleophilic Addition: The electrophilic carbon of the ketone is susceptible to attack by various nucleophiles, such as organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols, or cyanide ions to form cyanohydrins. savemyexams.comlibretexts.org

These transformations highlight the synthetic flexibility of the molecule, allowing chemists to access a wide range of derivatives with different properties and functionalities.

Table 6.2: Potential Functional Group Interconversions for this compound

Initial Functional GroupTarget Functional GroupGeneral Reagent(s)Resulting Compound Class
Carboxylic Acid (-COOH)Ester (-COOR)Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)Dioxo-diester
Carboxylic Acid (-COOH)Primary Alcohol (-CH₂OH)Lithium Aluminum Hydride (LiAlH₄)Dioxo-diol
Carboxylic Acid (-COOH)Amide (-CONR₂)Amine (R₂NH), Coupling AgentDioxo-diamide
Carboxylic Acid (-COOH)Acyl Chloride (-COCl)Thionyl Chloride (SOCl₂) or Oxalyl ChlorideDioxo-diacyl chloride
Ketone (C=O)Secondary Alcohol (-CHOH)Sodium Borohydride (NaBH₄) or LiAlH₄Dihydroxy-diacid
Ketone (C=O)Alkene (=CR₂)Wittig Reagent (Ph₃P=CR₂)Diene-diacid
Ketone (C=O)Amine (-CHNH₂)Ammonia/Amine, Reducing Agent (e.g., NaBH₃CN)Diamino-diacid

Advanced Analytical Methodologies for 3,9 Dioxoundecanedioic Acid Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the molecular structure of 3,9-Dioxoundecanedioic acid. Techniques such as multi-dimensional Nuclear Magnetic Resonance (NMR), high-resolution mass spectrometry (HRMS), and vibrational spectroscopy offer complementary information for a comprehensive analysis.

Multi-dimensional NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environments of the protons and carbons, multi-dimensional techniques are crucial for unambiguous assignments. princeton.edu The acidic proton of the carboxyl group is typically observed as a broad singlet in the ¹H NMR spectrum, often downfield around 10-13 ppm. princeton.edulibretexts.org

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), correlate directly bonded protons and carbons. Heteronuclear Multiple Bond Correlation (HMBC) is used to identify longer-range couplings (2-3 bonds), which is instrumental in connecting the different fragments of the molecule, such as the carbonyl groups to the adjacent methylene (B1212753) protons. princeton.edu For this compound, HMBC would be key in confirming the positions of the keto groups at C3 and C9.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound:

Atom Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C1, C11 (-COOH) ~12.0 (broad s) ~175-185
C2, C10 (-CH₂-) ~2.7 (t) ~35-45
C3, C9 (-C=O) - ~205-215
C4, C8 (-CH₂-) ~2.8 (t) ~40-50
C5, C7 (-CH₂-) ~1.7 (m) ~20-30
C6 (-CH₂-) ~1.4 (p) ~25-35

Note: Chemical shifts are estimations and can vary based on solvent and other experimental conditions. s = singlet, t = triplet, p = pentet, m = multiplet.

High-resolution Mass Spectrometry (HRMS): HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, are vital for determining the exact molecular formula of this compound by providing highly accurate mass measurements of the molecular ion. nih.gov This high precision allows for differentiation between compounds with the same nominal mass but different elemental compositions. Electrospray ionization (ESI) is a common ionization technique for dicarboxylic acids, typically forming deprotonated molecules [M-H]⁻ in negative ion mode.

Tandem mass spectrometry (MS/MS) experiments on the molecular ion can provide structural information through characteristic fragmentation patterns. For this compound, expected fragmentations would include losses of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups, as well as cleavage adjacent to the ketone functionalities (alpha-cleavage). awi.de

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of the functional groups within a molecule. rsc.orgresearchgate.net For this compound, these techniques are particularly useful for identifying the carboxylic acid and ketone groups. libretexts.org The carboxylic acid O-H stretch results in a very broad absorption band in the IR spectrum, typically between 2500 and 3300 cm⁻¹. libretexts.org The C=O stretch of the carboxylic acid group in its dimeric, hydrogen-bonded form usually appears as a strong band around 1710 cm⁻¹. libretexts.orgroyalsocietypublishing.org The C=O stretch of the ketone groups would be expected at a slightly different frequency, typically in the range of 1715-1725 cm⁻¹, potentially overlapping with the carboxylic acid C=O band.

Characteristic Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carboxylic Acid O-H stretch 2500 - 3300 (very broad)
Carboxylic Acid C=O stretch (dimer) ~1710 (strong)
Ketone C=O stretch 1715 - 1725 (strong)
C-H (alkane) C-H stretch 2850 - 3000

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for isolating this compound from complex mixtures and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile organic acids. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach. researchgate.netresearchgate.net For dicarboxylic acids, the mobile phase often consists of an acidified water/acetonitrile or water/methanol (B129727) gradient to ensure the carboxylic acid groups remain protonated for good peak shape and retention. sielc.com Detection is typically achieved using a UV detector at a low wavelength (around 200-210 nm) where the carboxyl and carbonyl groups absorb light. sielc.comshodex.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: Due to its low volatility and high polarity, this compound is not suitable for direct GC analysis. Therefore, a derivatization step is required to convert the polar carboxylic acid groups into more volatile and thermally stable esters. nih.gov Common derivatization procedures involve esterification, for instance, by reaction with methanol in the presence of an acid catalyst to form the dimethyl ester, or by using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Following derivatization, the compound can be readily separated and detected by GC-MS. restek.com The mass spectrometer provides high selectivity and allows for quantification using selected ion monitoring (SIM) or tandem MS (MS/MS) for enhanced sensitivity. jfda-online.comshimadzu.com

Comparison of Chromatographic Methods:

Technique Sample Volatility Requirement Derivatization Typical Mobile/Carrier Phase Common Detectors
HPLC Non-volatile Not typically required Liquid (e.g., Water/Acetonitrile) UV, MS

Hyphenated Techniques for Complex Mixture Analysis and Reaction Monitoring

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex samples and monitoring chemical reactions in real-time. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common hyphenated technique for the analysis of compounds like this compound in complex matrices such as biological fluids or environmental samples. saspublishers.com The HPLC separates the components of the mixture, and the mass spectrometer provides mass information for each component, allowing for positive identification and quantification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): As described previously, this technique provides excellent separation efficiency and definitive identification based on both retention time and mass spectrum, making it ideal for analyzing derivatized this compound. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples an HPLC system to an NMR spectrometer. It allows for the acquisition of detailed structural information on separated components without the need for manual fraction collection, which is particularly useful for identifying unknown impurities or metabolites. saspublishers.comresearchgate.net

These hyphenated methods are also invaluable for reaction monitoring. By taking small aliquots from a reaction mixture over time and analyzing them, researchers can track the consumption of reactants and the formation of intermediates and products, thereby gaining insight into reaction kinetics and mechanisms.

Isotopic Labeling Strategies for Pathway Elucidation and Mechanistic Studies

Isotopic labeling is a sophisticated technique used to trace the path of atoms through metabolic or chemical reaction pathways. wikipedia.org By replacing one or more atoms in this compound with a stable isotope (e.g., ¹³C, ²H, or ¹⁸O), the molecule can be tracked as it is processed by a biological system or undergoes a chemical transformation. nih.gov

For example, if ¹³C-labeled this compound were administered to an organism, its metabolic products could be identified by detecting the ¹³C label using mass spectrometry or NMR. nih.govnih.gov This allows for the mapping of metabolic pathways. For instance, detecting ¹³C in intermediates of the citric acid cycle would suggest that this compound is metabolized and enters central carbon metabolism. nih.gov

Furthermore, isotopic labeling can be used to investigate reaction mechanisms. The kinetic isotope effect (KIE), where a reaction slows down when an atom at a bond-breaking site is replaced with a heavier isotope, can provide evidence for the rate-determining step of a reaction. dntb.gov.ua The combination of stable isotope labeling with techniques like MS and NMR is a cornerstone of modern mechanistic and metabolic research. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Carbon dioxide
Helium
Hydrogen
Methanol
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Future Research Directions for 3,9 Dioxoundecanedioic Acid

The study of specialized molecules like 3,9-dioxoundecanedioic acid opens up new avenues in biochemistry and synthetic chemistry. While its fundamental properties are established lookchem.com, its full potential remains largely untapped. Future research is poised to explore this compound from multiple advanced scientific perspectives, from understanding its metabolic context at a systems level to designing novel, sustainable production methods and applications. The convergence of systems biology, green chemistry, and artificial intelligence will be instrumental in unlocking the future utility of this dioxo-dicarboxylic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.